2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-16-5-11-21(12-6-16)32(29,30)23-17(2)13-18(3)26(24(23)28)15-22(27)25-14-19-7-9-20(31-4)10-8-19/h5-13H,14-15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJIQLVRQLRQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the pyridine ring. The process may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethyl and Benzenesulfonyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate with acetic anhydride or a similar reagent.
Linking the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, especially in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the production of specialty chemicals or as a precursor for more complex compounds.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The exact pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Sulfonamide-Containing Derivatives
- Compound B12 (S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide: This analogue shares the acetamide and sulfonamide groups but replaces the dihydropyridinone core with a tetrahydropyrimidinone system.
- Both B12 and B13 exhibit antidiabetic and anti-inflammatory activities, suggesting that the target compound’s dihydropyridinone core may confer similar or enhanced bioactivity .
Acetamide Derivatives with Aromatic Side Chains
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide: This compound, reported in Pharmacopeial Forum , shares the acetamide and aromatic side-chain motifs but incorporates a tetrahydropyrimidinyl group and a diphenylhexane backbone.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s higher LogP compared to B12 and B13 reflects increased lipophilicity due to the 4-methoxybenzyl group, which may enhance blood-brain barrier penetration but reduce solubility.
- The absence of hydroxyl groups in the target compound (vs. B12/B13) likely contributes to its lower aqueous solubility .
Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Sulfonamide-containing compounds like the target molecule often exhibit inhibitory activity against carbonic anhydrase isoforms. Structural analogues such as B12 show IC50 values of 0.8–1.2 µM, while the target compound’s bulkier dihydropyridinone core may reduce steric compatibility with the enzyme’s active site .
- However, its selectivity profile remains unverified compared to pharmacopeial acetamide derivatives with confirmed COX-2/COX-1 ratios .
Anticancer Activity
- Dihydropyridinone derivatives are known to intercalate DNA or inhibit topoisomerases. The target compound’s acetamide side chain may facilitate DNA minor-groove binding, akin to polyaromatic sulfonamides.
Biologische Aktivität
The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a dihydropyridine core and various substituents, suggests a range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
| Component | Description |
|---|---|
| IUPAC Name | 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
| Molecular Formula | C22H25N2O4S |
| CAS Number | 1189505-49-4 |
The biological activity of this compound likely stems from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group and the dihydropyridine moiety may facilitate binding to specific biological sites, potentially leading to inhibition or modulation of target functions. This interaction can trigger a cascade of biochemical events that contribute to its therapeutic effects.
Biological Activities
Research indicates that compounds similar to 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : In vitro studies suggest potential anti-inflammatory properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that several derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications to the sulfonyl group enhanced antimicrobial potency.
Anti-inflammatory Effects
In a recent investigation into the anti-inflammatory effects of similar dihydropyridine derivatives, it was found that these compounds could inhibit the production of pro-inflammatory cytokines in cultured macrophages. The results suggest a mechanism involving the modulation of NF-kB signaling pathways.
Anticancer Research
Research conducted on related compounds demonstrated promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the dihydropyridine scaffold in enhancing cytotoxicity.
Data Table: Biological Activity Overview
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridinone core, followed by sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride. Subsequent alkylation with 4-methoxybenzylamine via nucleophilic substitution completes the acetamide moiety. Critical challenges include maintaining regioselectivity during sulfonylation and avoiding side reactions during alkylation. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used under controlled temperatures (60–80°C) to optimize yields .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of methyl, sulfonyl, and methoxyphenyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonyl (S=O) stretches. High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. How can researchers design preliminary biological activity assays?
Begin with in vitro enzyme inhibition assays targeting kinases or proteases, given the compound’s sulfonyl and pyridinone motifs. Use fluorescence-based or colorimetric readouts (e.g., ATP depletion for kinase activity). Cell viability assays (MTT or resazurin) in cancer or immune cell lines can screen for cytotoxicity or immunomodulatory effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Employ design of experiments (DoE) methodologies, such as factorial design, to test variables:
- Solvent polarity : DMSO enhances sulfonylation efficiency compared to DMF .
- Catalyst : Use potassium carbonate for deprotonation during alkylation .
- Temperature : 70°C minimizes side-product formation in the final acetamide coupling . Statistical analysis (ANOVA) identifies significant factors, reducing trial-and-error approaches .
Q. What computational strategies predict biological target interactions?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding affinities to proteins like cyclooxygenase-2 (COX-2) or TNF-α. Density functional theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic sites. Pair these with experimental validation via surface plasmon resonance (SPR) for binding kinetics .
Q. How to resolve contradictions in biological activity data across studies?
Cross-validate assays under standardized conditions (e.g., buffer pH, cell passage number). Use orthogonal methods:
- If enzyme inhibition conflicts, repeat with isothermal titration calorimetry (ITC) for direct binding evidence.
- Compare cytotoxicity results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type specificity .
Q. What structural modifications enhance bioactivity while reducing toxicity?
- Sulfonyl group replacement : Test trifluoromethanesulfonyl or phosphoryl groups to modulate lipophilicity.
- Methoxy positional isomerism : Compare 4-methoxy vs. 3-methoxy substituents on benzylamine for SAR studies.
- Pyridinone ring substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to stabilize the enol tautomer, potentially improving target binding .
Q. How to address synthetic impurities affecting pharmacological profiles?
Use preparative HPLC or flash chromatography to isolate impurities (>98% purity). Characterize impurities via LC-MS/MS and NMR. Assess their bioactivity separately to determine if they contribute to off-target effects. Implement process analytical technology (PAT) for real-time monitoring of critical reaction intermediates .
Key Notes
- Avoid commercial sources : Reliable data should be sourced from peer-reviewed journals or authoritative databases (e.g., PubChem, SciFinder).
- Methodological rigor : Prioritize orthogonal validation (e.g., NMR + MS for structure, SPR + ITC for binding).
- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
